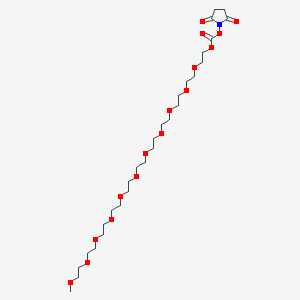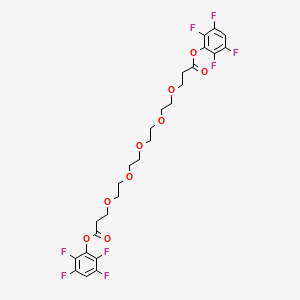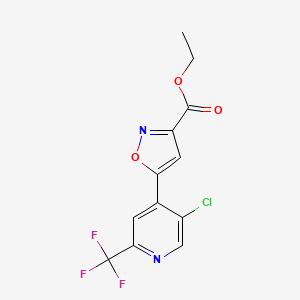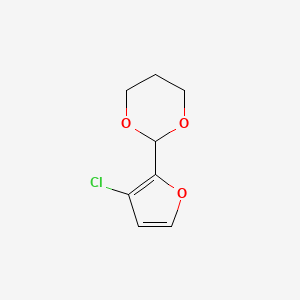
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound with the molecular formula C18H20BrF3O It is characterized by the presence of an adamantyl group, a bromine atom, and a trifluoroethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-(1-adamantyl)-4-bromophenol. This intermediate can be synthesized by reacting 4-bromoanisole with 1-adamantanol in the presence of acetic acid and concentrated sulfuric acid . The resulting 2-(1-adamantyl)-4-bromophenol is then reacted with 2,2,2-trifluoroethanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can influence their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Adamantyl)-4-bromophenol: An intermediate in the synthesis of the target compound.
2-(1-Adamantyl)-4-bromoanisole: Another related compound with similar structural features.
Uniqueness
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C18H20BrF3O |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane |
InChI |
InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-10-18(20,21)22)15(6-14)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13H,3-5,7-10H2 |
Clave InChI |
VVQQXCFHILHKTG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)










